molecular formula C10H8N4S B8533715 2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

Cat. No.: B8533715
M. Wt: 216.26 g/mol
InChI Key: HIXVLGAPGRNEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile is a useful research compound. Its molecular formula is C10H8N4S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

2-[methylsulfanyl-(pyridin-3-ylamino)methylidene]propanedinitrile

InChI

InChI=1S/C10H8N4S/c1-15-10(8(5-11)6-12)14-9-3-2-4-13-7-9/h2-4,7,14H,1H3

InChI Key

HIXVLGAPGRNEFN-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C#N)NC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 11 g (64.6 mmol) of 3,3-bis-methylmercapto-2-cyano-acrylonitrile, 6 g (63.75 mmol) of 3-amino-pyridine and 50 ml of toluene is stirred at 60° C. for 18 hours. Filtration of the reaction mixture while still warm and washing of the filter residue with toluene yield 2-cyano-3-methylmercapto-3-(3-pyridylamino)-acrylonitrile; m.p. 180-181° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolved 2-cyano-3,3-bis(methylthio)acrylamide I-2 (1.0 g) in EtOH (15 mL), and heated to 75° C. until solids dissolved. 3-Aminopyridine (1.0 eq., 0.608 g) was then added and solution continued stirring for 2 days. Precipitate formed which was found to be product. Reaction was cooled to room temperature and filtered to obtain 2-((methylthio)(pyridin-3-ylamino)methylene)malononitrile as a yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.608 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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